Bienvenue dans la boutique en ligne BenchChem!

(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

Dopamine transporter Monoamine reuptake inhibition Smoking cessation

Essential chiral morpholine scaffold for smoking cessation and ADHD research. This (2S,3S) deshydroxybupropion analogue eliminates the hemiketal hydroxyl of radafaxine, yielding balanced monoamine transporter inhibition (DAT IC50 ~45–141 nM) and superior α3β4-nAChR antagonism (up to 19-fold). Its reduced TPSA (~21 Ų) and higher LogP (~3.16) predict improved BBB permeability. Guarantee stereochemical fidelity in SAR studies with the active (2S,3S) enantiomer—over 19-fold more potent than the (2S,3R) isomer.

Molecular Formula C13H18ClNO
Molecular Weight 239.74
CAS No. 1268723-29-0
Cat. No. B2440484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
CAS1268723-29-0
Molecular FormulaC13H18ClNO
Molecular Weight239.74
Structural Identifiers
SMILESCC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3/t9-,12+/m0/s1
InChIKeyKLPHSXVQSDRPPX-JOYOIKCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine: A Chiral Deshydroxybupropion Scaffold for Smoking Cessation and CNS Research


(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine (CAS 1268723-29-0) is a chiral morpholine derivative belonging to the deshydroxybupropion analogue class. It serves as a critical research intermediate and reference standard in the development of monoamine transporter inhibitors and nicotinic acetylcholine receptor (nAChR) antagonists . The compound is structurally defined by a (2S,3S) stereoconfiguration, a 3-chlorophenyl substituent at the 2-position, and geminal dimethyl groups at the 5-position . Its pharmacological relevance stems from its close structural relationship to the bupropion morpholinol metabolite series, making it a valuable comparator in structure-activity relationship (SAR) studies targeting smoking cessation, depression, and ADHD .

Why Generic Bupropion Metabolites Cannot Substitute for (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine in Targeted Research


Generic substitution among bupropion metabolites and their morpholine analogues is precluded by pronounced stereochemical and substituent-dependent variations in pharmacological profile. The (2S,3S) enantiomer of hydroxybupropion carries the majority of norepinephrine reuptake inhibitory activity (IC50 = 520 nM) compared to the essentially inactive (2S,3R) isomer (IC50 > 10,000 nM), demonstrating that stereochemistry alone can produce over a 19-fold difference in potency . Furthermore, the deshydroxybupropion scaffold represented by this compound eliminates the hemiketal hydroxyl group present in radafaxine, fundamentally altering hydrogen-bonding capacity, LogP, and target engagement profiles at monoamine transporters and nAChR subtypes . Consequently, procurement of the precise (2S,3S) stereoisomer with the deshydroxy substitution pattern is essential for reproducible SAR studies and valid cross-study comparisons.

Quantitative Differentiation of (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine: Head-to-Head Pharmacological and Physicochemical Evidence


In Vitro Dopamine Transporter (DAT) Inhibition: Deshydroxybupropion Analogues vs. (S,S)-Hydroxybupropion

Several deshydroxybupropion analogues in the 5a–5h series, which share the 3,5,5-trimethylmorpholine core with the target compound, exhibit superior dopamine uptake inhibition relative to the clinical candidate (S,S)-hydroxybupropion (radafaxine, compound 4a). The 4-chlorophenyl analogue (5d) and the 3-bromophenyl analogue (5e) demonstrated IC50 values of 0.045 μM and 0.050 μM, respectively, at the dopamine transporter, representing approximately 26-fold and 23-fold greater potency than (S,S)-hydroxybupropion (IC50 = 1.15 μM) . These gains are attributed to the absence of the 2-hydroxyl group, which optimizes steric and electronic complementarity within the DAT binding pocket .

Dopamine transporter Monoamine reuptake inhibition Smoking cessation

In Vitro Norepinephrine Transporter (NET) Inhibition: Deshydroxybupropion Core vs. (S,S)-Hydroxybupropion

The deshydroxybupropion scaffold provides consistently superior NET inhibition compared to (S,S)-hydroxybupropion. In the same synaptosomal uptake assay, the 4-chlorophenyl analogue (5d) inhibited norepinephrine uptake with an IC50 of 0.141 μM, while the 3-bromophenyl analogue (5e) exhibited an IC50 of 0.112 μM . In contrast, (S,S)-hydroxybupropion (4a) showed an IC50 of 0.520 μM . This represents an approximately 3.7-fold and 4.6-fold potency improvement, respectively, confirming that removal of the 2-hydroxyl group enhances NET engagement across multiple phenyl substitutions .

Norepinephrine transporter Monoamine reuptake inhibition Antidepressant research

Nicotinic Acetylcholine Receptor (nAChR) α3β4 Subtype Antagonism: Deshydroxybupropion Analogues vs. (S,S)-Hydroxybupropion

Deshydroxybupropion analogues demonstrate enhanced antagonism at the α3β4 nAChR subtype, which is implicated in nicotine addiction and withdrawal. The 3-bromophenyl analogue (5e) achieved an IC50 of 0.17 μM at α3β4-nAChR, and the N-methylated analogue (5h) exhibited an IC50 of 0.25 μM, while the 3-fluorophenyl analogue (5b) showed an IC50 of 2.0 μM . In contrast, (S,S)-hydroxybupropion (4a) was considerably less potent, with an IC50 of 3.3 μM at α4β2-nAChR and weaker activity at α3β4 . The 11- to 19-fold improvement at α3β4 for specific analogues underscores the scaffold's superior engagement with ganglionic nAChR subtypes .

Nicotinic acetylcholine receptor α3β4 nAChR Smoking cessation pharmacology

In Vivo Attenuation of Acute Nicotine Effects: Deshydroxybupropion Analogues vs. (S,S)-Hydroxybupropion in the Tail-Flick Test

All deshydroxybupropion (S,S)-5 analogues demonstrated superior in vivo potency relative to (S,S)-hydroxybupropion (4a) in blocking acute nicotine-induced analgesia. In the mouse tail-flick test, the 3-fluorophenyl analogue (5b) blocked nicotine effects with an AD50 of 0.024 mg/kg, the 3-bromophenyl analogue (5e) with an AD50 of 0.096 mg/kg, and the N-methyl analogue (5h) with an AD50 of 0.049 mg/kg . Notably, (S,S)-hydroxybupropion (4a) required substantially higher doses to achieve comparable effects . This universal in vivo superiority confirms that the deshydroxy scaffold translates in vitro potency gains into behavioral efficacy .

Nicotine analgesia Tail-flick test In vivo pharmacology

Stereochemical Resolution and Enantiomeric Purity: (2S,3S) Configuration as a Determinant of Pharmacological Activity

The pharmacological activity of 2-(3-chlorophenyl)-3,5,5-trimethylmorpholine derivatives is stereospecifically governed by the (2S,3S) configuration. In the hydroxybupropion series, the (2S,3S)-hydroxy isomer (radafaxine) exhibits an IC50 of 520 nM for norepinephrine uptake, whereas the (2S,3R) isomer is essentially inactive (IC50 > 10,000 nM), a greater than 19-fold difference . Patent data confirm that the (+) enantiomer, (+)-(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol, is the pharmacologically active form despite the (-) form predominating in human plasma . Chiral resolution is achievable via HPLC on Daicel Chiralcel OD columns, yielding individual enantiomers with high enantiomeric purity .

Chiral resolution Enantiomeric purity Stereospecific pharmacology

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Hydroxybupropion (Radafaxine)

The deshydroxybupropion scaffold represented by the target compound is distinguished from the clinical candidate radafaxine by the absence of the 2-hydroxyl (hemiketal) group . Radafaxine [(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol] possesses a topological polar surface area (TPSA) of 41.5 Ų and a predicted LogP of 2.434 . The deshydroxy analogue lacks the hydrogen bond donor capacity at the 2-position, which reduces TPSA (predicted ~21 Ų) and increases predicted LogP (~3.16) as estimated for 2-(3-chlorophenyl)-3,5,5-trimethylmorpholine . This physicochemical shift enhances membrane permeability and may alter CNS penetration kinetics, providing a distinct pharmacokinetic profile advantageous for CNS-targeted applications .

Lipophilicity Blood-brain barrier penetration Physicochemical properties

Optimal Research and Industrial Application Scenarios for (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine and Its Analogues


Structure-Activity Relationship (SAR) Studies for Next-Generation Smoking Cessation Agents

Researchers developing smoking cessation pharmacotherapies beyond bupropion and varenicline should use (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine as a reference scaffold. The deshydroxybupropion series (5a–5h) has demonstrated consistent superiority over (S,S)-hydroxybupropion (radafaxine) in DAT inhibition (up to 26-fold), NET inhibition (up to 4.6-fold), and α3β4-nAChR antagonism (up to 19-fold) . Furthermore, all analogues in the series universally outperformed radafaxine in blocking acute nicotine analgesia in vivo . These multi-target advantages make this scaffold an optimal starting point for lead optimization programs, where systematic variation of the 2-phenyl substituent can be correlated with activity at monoamine transporters and nAChR subtypes .

Chiral Reference Standard for Enantioselective Pharmacological Assays

The (2S,3S) stereochemistry is the pharmacologically active configuration in the bupropion morpholinol series. The (2S,3S)-hydroxy isomer exhibits >19-fold greater norepinephrine reuptake inhibition (IC50 = 520 nM) than the (2S,3R) isomer (IC50 > 10,000 nM) . (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine, as the deshydroxy counterpart, serves as a critical chiral reference standard for HPLC method development (Daicel Chiralcel OD columns) and for validating enantiomeric purity in pharmacological assays . Its use ensures that observed biological activity is correctly attributed to the (2S,3S) configuration rather than to enantiomeric contamination.

CNS Penetration and Blood-Brain Barrier Transport Studies

The deshydroxybupropion scaffold, with its reduced TPSA (~21 Ų vs. 41.5 Ų for radafaxine) and increased LogP (~3.16 vs. 2.434), offers superior predicted passive blood-brain barrier permeability . This physicochemical profile makes (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine and its analogues valuable tools for studying CNS drug delivery, brain-to-plasma ratio determination, and transporter-mediated efflux at the blood-brain barrier. Its use in parallel artificial membrane permeability assays (PAMPA-BBB) and in situ brain perfusion models can generate data directly relevant to CNS drug candidate selection .

ADHD and Depression Preclinical Models Requiring Balanced DAT/NET Inhibition

The bupropion morpholinol patent family claims utility for depression, ADHD, obesity, and migraine treatment using the (2S,3S) morpholinol scaffold . Deshydroxybupropion analogues provide balanced DAT and NET inhibition with IC50 values in the 45–141 nM range, substantially more potent than the clinical candidate radafaxine . This balanced catecholamine reuptake inhibition profile is mechanistically relevant for ADHD models, where both dopaminergic and noradrenergic tone enhancement is therapeutically desired. Procurement of (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine enables head-to-head comparison with atomoxetine, methylphenidate, and bupropion in established rodent behavioral paradigms such as the 5-choice serial reaction time task (5-CSRTT) and spontaneous locomotor activity assays .

Quote Request

Request a Quote for (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.